molecular formula C20H20N4O3 B7544221 N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No. B7544221
M. Wt: 364.4 g/mol
InChI Key: CGSIKOSFYVQPDD-UHFFFAOYSA-N
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Description

N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is not fully understood, but it is believed to exert its therapeutic effects through the modulation of various signaling pathways. N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has been reported to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, inhibition of amyloid beta peptide aggregation, and inhibition of pro-inflammatory cytokine production. These effects are believed to be mediated through the modulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Another direction is the investigation of its potential as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a chemical compound that has shown potential as a therapeutic agent for the treatment of various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves the reaction of 4-morpholin-4-ylbenzohydrazide with 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then acetylated with acetic anhydride to obtain N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide.

Scientific Research Applications

N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In Alzheimer's disease, N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the pathogenesis of the disease. N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14(25)21-17-6-2-16(3-7-17)20-22-19(23-27-20)15-4-8-18(9-5-15)24-10-12-26-13-11-24/h2-9H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSIKOSFYVQPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{3-[4-(Morpholin-4-YL)phenyl]-1,2,4-oxadiazol-5-YL}phenyl)acetamide

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